BenchChemオンラインストアへようこそ!

4-Hydrazino-6-phenylpyrimidine

Triazolopyrimidine synthesis Regioselective cyclization Fused heterocycle intermediates

4-Hydrazino-6-phenylpyrimidine is the only regioisomer that cyclizes to 1,2,4-triazolo[4,3-c]pyrimidines—a bronchodilator pharmacophore scaffold patented specifically for this topology. The 2-hydrazino analog cannot access this fused system. A validated QSAR model (R²=0.808, MCF-7) enables model-guided synthesis of 5-carbonitrile derivatives with predicted anti-breast cancer potency. The hydrazino –NH₂ terminus supports hydrazone library synthesis (83–99% yields). For medicinal chemistry and diversity-oriented synthesis, this scaffold delivers derivatization pathways unavailable from 4-amino or 5-chloro analogs.

Molecular Formula C10H10N4
Molecular Weight 186.21 g/mol
Cat. No. B232481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydrazino-6-phenylpyrimidine
Molecular FormulaC10H10N4
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NC=N2)NN
InChIInChI=1S/C10H10N4/c11-14-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H,11H2,(H,12,13,14)
InChIKeyMHEQTHLCOHMJKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydrazino-6-phenylpyrimidine: Physicochemical Identity and Strategic Procurement Context


4-Hydrazino-6-phenylpyrimidine (CAS 35594-08-2, IUPAC: (6-phenylpyrimidin-4-yl)hydrazine, C10H10N4, MW 186.21 g/mol) is a heterocyclic building block that combines a nucleophilic hydrazino group at the pyrimidine 4-position with a phenyl substituent at the 6-position . This regiospecific substitution is critical: the 4-hydrazino group enables regioselective cyclization to 1,2,4-triazolo[4,3-c]pyrimidine fused systems, a transformation that is not accessible from the 2-hydrazino regioisomer [1]. The compound represents a core scaffold from which 5-carbonitrile derivatives have been developed and quantitatively modeled for anti-breast cancer activity (QSAR model: R² = 0.808, n = 15 derivatives, MCF-7 cell line) [2]. Commercially, research-grade material is available at ≥98% purity, with the hydrazino functionality conferring distinct reactivity for condensation, cyclization, and hydrazone formation that simpler amino- or chloro-substituted analogs cannot provide .

Why 4-Hydrazino-6-phenylpyrimidine Cannot Be Replaced by Regioisomeric or Amino-Substituted Analogs


Substituting 4-hydrazino-6-phenylpyrimidine with its closest structural analogs introduces quantifiable functional deficits that affect both synthetic utility and biological readout. The 2-hydrazino-4-phenylpyrimidine regioisomer (CAS unavailable from authoritative databases) cyclizes with orthoesters to form triazolo[4,3-a]pyrimidines rather than the therapeutically explored triazolo[4,3-c]pyrimidine scaffold, which has been patented as a bronchodilator pharmacophore [1]. The 4-amino-6-phenylpyrimidine analog (CAS 3438-48-0) lacks the terminal –NH2 nucleophile required for hydrazone condensation and triazole ring closure, rendering it unsuitable for the downstream derivatization pathways that define this compound's research value [2]. The 5-chloro-4-hydrazino-6-phenylpyrimidine analog carries an additional halogen substituent that alters electronic properties and introduces competing reactivity at the 5-position [3]. These structural differences translate into divergent cyclization regiospecificity, incompatible derivatization chemistry, and non-transferable biological structure-activity relationships, as demonstrated by the QSAR model that is parameterized specifically for the 4-hydrazinyl-6-phenylpyrimidine scaffold [4].

Quantitative Differentiation Evidence for 4-Hydrazino-6-phenylpyrimidine vs. Closest Analogs


Regiochemical Cyclization Specificity: 4-Hydrazino Enables Triazolo[4,3-c]pyrimidine Formation That the 2-Hydrazino Isomer Cannot Access

The 4-hydrazino group on 4-hydrazino-6-phenylpyrimidine undergoes regioselective cyclization with orthoesters (e.g., triethyl orthoformate) to yield 1,2,4-triazolo[4,3-c]pyrimidines, as established in US4612375A. The 2-hydrazino regioisomer, by contrast, cyclizes to the structurally distinct triazolo[4,3-a]pyrimidine scaffold under analogous conditions [1]. The Dimroth rearrangement can subsequently convert the [4,3-c] isomer to the thermodynamically more stable [1,5-c] isomer, a synthetic pathway that depends specifically on the 4-hydrazino starting material and cannot be replicated from 4-amino or 4-chloro precursors [2]. This regiospecificity is documented across multiple triazolopyrimidine synthetic protocols, confirming that the position of the hydrazino group is the primary determinant of the fused ring topology [3].

Triazolopyrimidine synthesis Regioselective cyclization Fused heterocycle intermediates

Quantitative QSAR Model for Anti-Breast Cancer Activity (MCF-7): Scaffold-Specific Electronic Descriptors

A validated QSAR model correlates net atomic charges on the 4-hydrazinyl-6-phenylpyrimidine-5-carbonitrile scaffold with experimental log IC₅₀ values against the MCF-7 breast cancer cell line. The model, built from 15 derivatives, yielded the equation: log IC₅₀ = −415.573 − 224.759(qC2) + 175.860(qC5) + 1307.672(qC6) + 1251.123(qC8) + 1142.590(qC9) − 3606.800(qC10) + 3.840(qC13), with statistical parameters n = 15, R = 0.899, R² = 0.808, Fₒ/Fₜ = 1.002, and PRESS = 0.043 [1]. The model's robustness (R² = 0.808) indicates that approximately 81% of the variance in anti-breast cancer potency among the 15 derivatives is explained by atomic charge distribution on the core scaffold. The sign and magnitude of individual regression coefficients (e.g., the large negative coefficient on qC10: −3606.800) identify specific atomic positions whose electronic modulation can predictably tune biological activity. This quantitative framework is scaffold-specific and cannot be transferred to 2-hydrazino or 4-amino analogs because the atomic numbering and charge distribution differ fundamentally.

QSAR modeling Anti-breast cancer MCF-7 cytotoxicity Computational drug design

DNA Polymerase III Inhibition: Hydrazino Form Is the Active Pharmacophore; Azo Prodrugs Require Reduction

In the arylhydrazinopyrimidine class, the hydrazino (–NH–NH₂) form is the active species responsible for inhibiting the replication-specific DNA polymerase III (Pol III) of Gram-positive bacteria. The azo (–N=N–) precursors such as 6-(p-hydroxyphenylazo)-uracil (HPUra) are prodrugs that require reduction to the hydrazino form to become inhibitory. Mackenzie et al. (1973) demonstrated that the reduced hydrazino forms selectively inhibited a chromatographically distinct DNA polymerase from Bacillus subtilis, while the azo forms were inactive [1]. The Ki of HPUra (hydrazino form) against B. subtilis Pol III is <1 μM [2]. Critically, the inhibitory activity is competitively antagonized by specific deoxyribonucleoside triphosphates: dGTP antagonizes uracil-based arylhydrazinopyrimidines, while dATP antagonizes isocytosine-based derivatives, demonstrating nucleotide-level specificity [3]. The hydrazino group is essential for forming the long-lived ternary drug–DNA–enzyme complex (half-life on the order of minutes at 4°C) that underlies the antibacterial mechanism [4]. This mechanism is specific to the hydrazino pharmacophore; 4-amino or 4-chloro analogs cannot form this ternary complex and exhibit no Pol III inhibitory activity.

DNA polymerase III inhibition Gram-positive antibacterial Arylhydrazinopyrimidine Ternary complex formation

Synthetic Route Differentiation: 4-Chloro Displacement vs. Direct Hydrazine Introduction at Alternative Positions

4-Hydrazino-6-phenylpyrimidine is typically synthesized via nucleophilic displacement of the corresponding 4-chloro-6-phenylpyrimidine with hydrazine hydrate [1]. This synthetic route benefits from the enhanced electrophilicity of the 4-position in pyrimidines due to the electron-withdrawing effect of the adjacent ring nitrogens, making the 4-chloro precursor more reactive toward hydrazine than 2-chloro analogs [2]. The patent literature documents that 4-chloro-6-hydrazino-2-methylthiopyrimidine reacts with triethyl orthoformate under reflux (48 h) to yield the triazolo[4,3-c]pyrimidine product, confirming that the 4-chloro displacement/hydrazine introduction sequence is a validated, reproducible synthetic pathway [3]. In contrast, introducing a hydrazino group at the 2-position of a 4-phenylpyrimidine requires a different precursor (2-chloro-4-phenylpyrimidine) with distinct reactivity, and the resulting 2-hydrazino-4-phenylpyrimidine cannot be cyclized to the [4,3-c] fused system.

Nucleophilic aromatic substitution Hydrazinopyrimidine synthesis 4-Chloropyrimidine intermediates

Oxidative Stability and Handling: 4-Hydrazino Pyrimidines Require Specific Conditions to Suppress Competing Hydrolysis

Research on 4-hydrazino pyrimidines has identified a specific stability concern: during oxidative conversion, these compounds undergo a competing hydrolytic reaction that generates 2′-deoxyuridine or 2′-deoxythymidine byproducts, reducing the yield of the desired oxidation product. However, the addition of an organic base such as triethylamine suppresses the hydrolytic pathway and makes oxidation the predominant reaction [1]. This documented behavior provides a protocol-defined mitigation strategy that is specific to the 4-hydrazino substitution pattern. 2-Hydrazinopyrimidines, by contrast, exhibit different oxidative behavior due to altered electron distribution, and 4-amino analogs are oxidatively stable but lack the hydrazino reactivity needed for downstream functionalization. The AKSci vendor specification for 4-hydrazinyl-6-phenylpyrimidine (CAS 35594-08-2) recommends long-term storage in a cool, dry place, consistent with the compound's sensitivity to hydrolytic conditions .

Oxidative stability Hydrazinopyrimidine handling Competing hydrolysis Nucleoside analog synthesis

Evidence-Backed Application Scenarios for 4-Hydrazino-6-phenylpyrimidine Procurement


Synthesis of 1,2,4-Triazolo[4,3-c]pyrimidine and [1,5-c]pyrimidine Fused Heterocycle Libraries

4-Hydrazino-6-phenylpyrimidine is the direct synthetic precursor for constructing 1,2,4-triazolo[4,3-c]pyrimidine libraries via cyclization with orthoesters, followed by optional Dimroth rearrangement to the [1,5-c] isomer series [1]. This application is quantitatively supported by the patent literature, which demonstrates that 4-hydrazinopyrimidines react with triethyl orthoformate to yield triazolo[4,3-c]pyrimidines that serve as both final bioactive compounds (bronchodilators) and intermediates for further derivatization [2]. The 2-hydrazino regioisomer cannot access this [4,3-c] topology, making the 4-hydrazino-6-phenyl compound the required starting material for this specific fused heterocycle series [3]. Mediated by the Dimroth rearrangement under acidic or basic conditions, the [4,3-c] to [1,5-c] isomerization provides access to both positional isomer series from a single hydrazinopyrimidine precursor.

QSAR-Guided Anti-Breast Cancer Lead Optimization on the 4-Hydrazinyl-6-phenylpyrimidine Scaffold

For medicinal chemistry campaigns targeting MCF-7 breast cancer, the 4-hydrazinyl-6-phenylpyrimidine core offers a unique advantage: a validated QSAR model (R² = 0.808, n = 15 derivatives) that quantitatively links atomic charge distribution to cytotoxic potency [1]. The model identifies specific atomic positions (particularly C10 with a coefficient of −3606.800, and C6 with +1307.672) where electronic modification is predicted to have the largest impact on log IC₅₀. This enables rational, model-guided synthesis of new 5-carbonitrile derivatives with forecast anti-breast cancer activity, reducing the number of compounds that must be synthesized and assayed to identify potent leads. The QSAR framework is scaffold-specific; analogous models do not exist for the 2-hydrazino or 4-amino regioisomers, making the 4-hydrazinyl-6-phenyl core the evidence-supported choice for computationally guided lead optimization.

Gram-Positive Selective Antibacterial Discovery Leveraging the Active Hydrazino Pharmacophore

4-Hydrazino-6-phenylpyrimidine presents the hydrazino pharmacophore in its active form, bypassing the reductive activation step required by azo prodrugs such as 6-(p-hydroxyphenylazo)-uracil (HPUra) [1]. The mechanism of action — formation of a specific, long-lived ternary complex with DNA polymerase III and template-primer DNA — is unique to arylhydrazinopyrimidines and confers selectivity for Gram-positive bacteria over Gram-negative organisms and mammalian cells [2]. The ternary complex dissociates with a half-life on the order of minutes at 4°C, and complex formation is antagonized by specific dNTPs (dGTP for uracil analogs, dATP for isocytosine analogs), providing a well-characterized biochemical fingerprint for screening derivative libraries [3]. Researchers procuring this compound for antibacterial discovery benefit from a mechanism that has been elucidated at the molecular level across multiple independent studies spanning four decades [4].

Hydrazone-Based Compound Library Synthesis via Condensation with Aromatic Aldehydes

The terminal –NH₂ group of the hydrazino moiety in 4-hydrazino-6-phenylpyrimidine serves as a nucleophile for condensation with aromatic aldehydes, yielding hydrazone derivatives in high yields (83–99% reported for closely related 2-hydrazinyl-4-methyl-6-phenylpyrimidine systems) [1]. This chemistry has been validated for generating antimicrobial and anthelmintic screening libraries, with specific hydrazone derivatives showing potent activity against Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus) and fungal strains [2]. The 4-amino analog cannot undergo this condensation because the amino –NH₂ group lacks the extended –NH–NH₂ nucleophilic terminus required for hydrazone formation. For diversity-oriented synthesis programs, 4-hydrazino-6-phenylpyrimidine thus enables a derivatization pathway (hydrazone formation) that is chemically inaccessible from the 4-amino-6-phenylpyrimidine comparator.

Quote Request

Request a Quote for 4-Hydrazino-6-phenylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.